![molecular formula C10H14O3S B3056002 1-Propanol, 3-[(4-methylphenyl)sulfonyl]- CAS No. 68276-73-3](/img/structure/B3056002.png)
1-Propanol, 3-[(4-methylphenyl)sulfonyl]-
Overview
Description
1-Propanol, 3-[(4-methylphenyl)sulfonyl]- is an organic compound that is used in various applications, such as in the synthesis of pharmaceuticals, organic materials, and in laboratory experiments. This compound is an important component in the synthesis of various compounds, and it has several biochemical and physiological effects on the body.
Scientific Research Applications
Hydrophobic Deep Eutectic Solvents (HDES) for Liquid-Liquid Separation
Synthetic Scaffold for Derivatization
Mechanism of Action
Mode of Action
Sulfonyl compounds often act as inhibitors or activators of enzymes, affecting their function and altering biochemical pathways .
Biochemical Pathways
Sulfonyl compounds can participate in a variety of reactions, including electrophilic aromatic substitution .
Pharmacokinetics
Similar compounds, such as propan-1-ol, can be metabolized in the body through oxidation .
Result of Action
Similar compounds have been shown to undergo redox reactions, which can lead to various cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-(4-METHYLBENZENESULFONYL)PROPAN-1-OL. For instance, certain environmental conditions may affect its solubility and therefore its bioavailability .
properties
IUPAC Name |
3-(4-methylphenyl)sulfonylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6,11H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHDMTZDQCUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497901 | |
Record name | 3-(4-Methylbenzene-1-sulfonyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68276-73-3 | |
Record name | 3-[(4-Methylphenyl)sulfonyl]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68276-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylbenzene-1-sulfonyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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